molecular formula C23H24N2O3 B13866327 N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide

N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide

Cat. No.: B13866327
M. Wt: 376.4 g/mol
InChI Key: SWUHZLJCIGITHS-UHFFFAOYSA-N
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Description

N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach is to start with the synthesis of the pyridine and benzamide components separately, followed by their coupling through a series of reactions.

    Synthesis of Pyridine Component: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Synthesis of Benzamide Component: The benzamide structure can be prepared by reacting aniline derivatives with acyl chlorides or anhydrides.

    Coupling Reaction: The final step involves coupling the pyridine and benzamide components using reagents like palladium catalysts under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or other reducing agents.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-4-(trifluoromethyl)benzamide
  • N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-(trifluoromethyl)benzamide

Uniqueness

N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its methoxy group, in particular, may influence its reactivity and binding affinity compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C23H24N2O3/c1-23(2,3)17-8-11-19(12-9-17)28-21-13-10-18(15-24-21)25-22(26)16-6-5-7-20(14-16)27-4/h5-15H,1-4H3,(H,25,26)

InChI Key

SWUHZLJCIGITHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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